An In-depth Technical Guide to 4-Chloropiperidine: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to 4-Chloropiperidine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloropiperidine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, synthesis and analysis protocols, safety information, and its pivotal role as a synthetic intermediate in the development of various therapeutic agents. This guide distinguishes between 4-Chloropiperidine (free base) and its more stable hydrochloride salt, providing specific data for each form to aid in research and development.
Core Properties of 4-Chloropiperidine and its Hydrochloride Salt
4-Chloropiperidine is primarily available and handled in its hydrochloride salt form due to the increased stability and ease of handling compared to the free base, which is a liquid.[1] The physicochemical properties of both forms are summarized below for easy comparison.
Table 1: Physicochemical Properties of 4-Chloropiperidine
| Property | Value |
| CAS Number | 5382-18-3[2] |
| Molecular Formula | C5H10ClN[2] |
| Molecular Weight | 119.59 g/mol [2] |
| Appearance | Colorless to light yellow/orange clear liquid[2] |
| Density | 1.09 g/cm³[2] |
| Boiling Point | 60 °C @ 11 mmHg[2] |
| Refractive Index | n20/D 1.49[2] |
| Storage Temperature | 2 - 8 °C[2] |
Table 2: Physicochemical Properties of 4-Chloropiperidine Hydrochloride
| Property | Value |
| CAS Number | 5382-19-4[3] |
| Molecular Formula | C5H11Cl2N[1] |
| Molecular Weight | 156.05 g/mol [3] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 200-201 °C[3] |
| Boiling Point | 216.7 °C @ 760 mmHg[3] |
| Flash Point | 84.9 °C[3] |
| Solubility | Soluble in water and ethanol; slightly soluble in chloroform[1][3] |
| Storage Temperature | Room temperature, under inert atmosphere[4] |
Synthesis and Experimental Protocols
The synthesis of 4-chloropiperidine can be achieved through several routes, most commonly involving the chlorination of a 4-hydroxypiperidine (B117109) precursor. The following is a generalized experimental protocol based on common laboratory practices for such transformations.
General Synthesis Protocol: Chlorination of 4-Hydroxypiperidine
This protocol describes a common method for synthesizing 4-chloropiperidine hydrochloride from a protected 4-hydroxypiperidine.
Materials:
-
N-protected-4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine)
-
Thionyl chloride (SOCl2) or other chlorinating agents (e.g., oxalyl chloride, phosphorus pentachloride)
-
Anhydrous non-protic solvent (e.g., dichloromethane (B109758) (DCM), chloroform, toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Hydrochloric acid (HCl) solution (for hydrochloride salt formation)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected-4-hydroxypiperidine in an anhydrous non-protic solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the cooled solution. The reaction is exothermic and may release gas, so controlled addition is crucial.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cooled, stirred saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-protected-4-chloropiperidine.
-
For deprotection (e.g., of a Boc group), dissolve the crude product in a suitable solvent (e.g., dioxane, ethyl acetate) and treat with a strong acid, such as a saturated solution of HCl.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to yield 4-chloropiperidine hydrochloride, which can be further purified by recrystallization.
Analytical Protocols
To ensure the purity and identity of synthesized 4-chloropiperidine, a combination of chromatographic and spectroscopic techniques is employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
Typical Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
Typical Parameters:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Role in Drug Development and Logical Workflow
4-Chloropiperidine is not typically used as a pharmacologically active agent itself. Instead, it serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][4] Its utility stems from the reactivity of the C-Cl bond, which allows for nucleophilic substitution, and the secondary amine, which can be functionalized. It is a key building block for drugs targeting neurological and psychiatric disorders.[4]
The following diagram illustrates the logical workflow of utilizing 4-chloropiperidine in a typical drug discovery and development pipeline.
Caption: Workflow for the use of 4-Chloropiperidine in drug development.
Safety Information
Both 4-chloropiperidine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for 4-Chloropiperidine
| Pictogram | Signal Word | Hazard Statements |
| 🔥, corrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.[5] |
Table 4: GHS Hazard Information for 4-Chloropiperidine Hydrochloride
| Pictogram | Signal Word | Hazard Statements |
| ❗ | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] |
Precautionary Statements (for Hydrochloride): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[6]
Signaling Pathways
There is no direct evidence to suggest that 4-chloropiperidine itself is an active modulator of specific signaling pathways. Its significance in pharmacology is as a scaffold. For example, derivatives of 4-chloropiperidine are used to synthesize compounds that act as histamine (B1213489) H4 receptor antagonists, which are relevant in inflammatory pathways, and agents that modulate neurotransmitter systems for the treatment of neurological disorders.[5] The biological activity is therefore a function of the final molecule synthesized using the 4-chloropiperidine core.
The following diagram illustrates the conceptual relationship of 4-chloropiperidine as a building block for drugs that target various signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloropiperidine | C5H10ClN | CID 420932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
